Zicronapine

Catalog No.
S547759
CAS No.
170381-16-5
M.F
C22H27ClN2
M. Wt
354.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zicronapine

CAS Number

170381-16-5

Product Name

Zicronapine

IUPAC Name

4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine

Molecular Formula

C22H27ClN2

Molecular Weight

354.9 g/mol

InChI

InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1

InChI Key

BYPMJBXPNZMNQD-PZJWPPBQSA-N

SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

Lu 31-130; Lu31-130; Lu-31-130; Lu 31130; Lu31130; Lu-31130; Zicronapine.

Canonical SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C

Isomeric SMILES

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C

Description

The exact mass of the compound Zicronapine is 354.1863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Multi-Target Effects: Unlike many existing antipsychotics that primarily target dopamine D2 receptors, Zicronapine's interaction with various receptors suggests a different mechanism of action. This has researchers interested in its potential for a more comprehensive approach to treating schizophrenia, aiming to address both positive and negative symptoms [].

Clinical Trials: While there is limited research available, some studies have explored Zicronapine's efficacy in treating schizophrenia. One such study examined doses of 3, 5, 7, and 10mg/day. Results showed that the 7mg and 10mg doses demonstrated a statistically significant difference compared to a placebo, suggesting potential therapeutic effects [].

Zicronapine, also known as Lu 31-130, is a novel compound primarily studied for its potential applications in treating schizophrenia. It is classified as a dopamine receptor antagonist, exhibiting significant activity at dopamine D1 and D2 receptors, as well as serotonin 5HT2A receptors. This dual action suggests its potential effectiveness in managing symptoms associated with psychotic disorders, particularly those linked to dopamine dysregulation .

Zicronapine undergoes various metabolic processes, including N-demethylation, which can be influenced by deuteration at specific positions on the molecule. Studies have shown that deuteration can attenuate the rate of N-demethylation, potentially altering the pharmacokinetic profile of the compound. This modification has implications for enhancing drug stability and efficacy in therapeutic settings .

Zicronapine exhibits potent antagonistic effects on multiple neurotransmitter receptors:

  • Dopamine Receptors: It effectively blocks both D1 and D2 receptors, which are crucial in regulating mood and behavior.
  • Serotonin Receptors: Its action on the 5HT2A receptor suggests it may help alleviate symptoms of anxiety and depression often accompanying schizophrenia .

In vitro studies have confirmed its efficacy in modulating these receptor activities, making it a candidate for further clinical evaluation in psychiatric disorders .

The synthesis of zicronapine involves several steps that typically include:

  • Preparation of Key Intermediates: Starting from simpler organic compounds, key intermediates are synthesized through standard organic reactions such as alkylation and acylation.
  • Formation of the Final Structure: The final compound is formed through coupling reactions that link the synthesized intermediates, followed by purification processes such as chromatography to isolate zicronapine in a pure form.

Specific details about the synthetic pathway can vary based on the research focus and intended modifications to the compound .

Zicronapine is primarily investigated for:

  • Treatment of Schizophrenia: Its receptor antagonism profile makes it suitable for managing psychotic symptoms.
  • Research in Neuropharmacology: Understanding its interactions with various neurotransmitter systems aids in developing new therapeutic strategies for mental health disorders.

Additionally, its unique properties may offer insights into drug design for other neuropsychiatric conditions .

Zicronapine shares structural and functional similarities with several other compounds used in psychiatric treatment. Here are some notable comparisons:

Compound NameClassMechanism of ActionUnique Features
RisperidoneAtypical AntipsychoticDopamine D2 and serotonin 5HT2A antagonistBroader receptor activity profile
OlanzapineAtypical AntipsychoticDopamine D2 and serotonin 5HT2A antagonistKnown for metabolic side effects
AripiprazoleAtypical AntipsychoticPartial agonist at dopamine D2 receptorUnique mechanism reduces side effects
ClozapineAtypical AntipsychoticMultiple receptor antagonistEffective in treatment-resistant schizophrenia

Zicronapine's unique combination of receptor antagonism provides a distinct therapeutic profile, potentially leading to improved outcomes for patients who do not respond adequately to existing treatments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

354.1862766 g/mol

Monoisotopic Mass

354.1862766 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZV11V7G6A

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

170381-16-5

Wikipedia

Zicronapine

Dates

Modify: 2024-02-18

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